

# Technical Support Center: Investigating Potential Off-Target Effects of Feniralstat

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Feniralstat |           |
| Cat. No.:            | B10854778   | Get Quote |

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of **Feniralstat** (KVD-824), a potent and selective plasma kallikrein inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

### Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for **Feniralstat**?

A1: **Feniralstat** is a potent and highly selective inhibitor of plasma kallikrein. Its intended therapeutic effect is to reduce the production of bradykinin, a mediator of swelling and inflammation, which is particularly relevant in conditions like hereditary angioedema (HAE).

Q2: What are the known or suspected off-target effects of Feniralstat?

A2: The most significant suspected off-target effect of **Feniralstat** is hepatotoxicity. The Phase 2 clinical trial (KOMPLETE, NCT05055258) for the prophylactic treatment of HAE was terminated due to observations of clinically significant elevations in liver enzymes in some participants.

Q3: What were the specific clinical observations of hepatotoxicity with **Feniralstat**?



A3: In the KOMPLETE trial, some participants across all three dose groups (300 mg, 600 mg, and 900 mg, taken twice daily) experienced Grade 3 or Grade 4 elevations of liver enzymes. These elevations occurred between two and twelve weeks of initiating treatment. Notably, the affected individuals were asymptomatic and did not show a concurrent increase in bilirubin levels.

Q4: Has a specific mechanism for Feniralstat-induced liver injury been identified?

A4: As of the latest publicly available information, the specific molecular mechanism underlying **Feniralstat**-induced liver injury has not been elucidated. The observed liver enzyme elevations suggest drug-induced liver injury (DILI), which can occur through various mechanisms, including direct cellular toxicity, metabolic bioactivation, mitochondrial dysfunction, or immunemediated responses.

Q5: How selective is **Feniralstat** for plasma kallikrein?

A5: Preclinical data indicate that **Feniralstat** is highly selective for plasma kallikrein. It has been reported to have significantly lower inhibitory activity against other related serine proteases, such as tissue kallikrein (KLK1), Factor XIa, and Factor XIIa. This high selectivity suggests that the observed hepatotoxicity is likely due to an off-target interaction with a protein or pathway not closely related to its primary target.

#### **Troubleshooting Guides**

This section provides guidance for researchers who observe unexpected signs of hepatotoxicity in their in vitro or in vivo experiments with **Feniralstat**.

### Scenario 1: You observe cytotoxicity in hepatocyte cultures treated with Feniralstat.

Question: I'm seeing a dose-dependent decrease in cell viability in my hepatocyte cell line (e.g., HepG2, Huh7) or primary human hepatocytes after treatment with **Feniralstat**. What should I do next?

Answer: This observation suggests a potential direct cytotoxic effect of **Feniralstat** on liver cells. The following steps will help you characterize this effect:



- Confirm the finding: Repeat the cytotoxicity assay using a different method (e.g., if you used an MTS assay, try a lactate dehydrogenase (LDH) release assay) to rule out assay-specific artifacts.
- Determine the nature of cell death: Perform assays to distinguish between apoptosis and necrosis (e.g., caspase-3/7 activity assay for apoptosis, propidium iodide staining for necrosis).
- Characterize the type of liver injury: Measure key liver injury biomarkers in the cell culture supernatant to determine if the toxicity is primarily hepatocellular or cholestatic.
  - Hepatocellular injury: Measure alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
  - Cholestatic injury: Measure alkaline phosphatase (ALP) and bilirubin levels.



Click to download full resolution via product page

Workflow for investigating in vitro hepatotoxicity.



## Scenario 2: You suspect mitochondrial dysfunction as a potential off-target effect.

Question: My initial cytotoxicity assays suggest **Feniralstat** is impacting cellular respiration or mitochondrial health. How can I investigate this further?

Answer: Mitochondrial toxicity is a common mechanism of DILI. To investigate this, you can perform a series of targeted assays:

- Assess mitochondrial membrane potential: Use fluorescent dyes like JC-1 or TMRM to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health.
- Measure cellular respiration: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
- Quantify ATP levels: A decrease in cellular ATP levels can indicate impaired mitochondrial function.
- Evaluate mitochondrial-mediated apoptosis: Look for the release of cytochrome c from the mitochondria into the cytosol.





Click to download full resolution via product page

Hypothetical pathway of mitochondrial toxicity.

### Scenario 3: You observe elevated liver enzymes in an animal model treated with Feniralstat.

#### Troubleshooting & Optimization





Question: My animal study shows an increase in serum ALT and/or AST levels after administering **Feniralstat**. What are the next steps to understand this in vivo hepatotoxicity?

Answer: Elevated serum aminotransferases are a clear indicator of liver damage in animal models. To further investigate this, you should:

- Perform histopathological analysis: Collect liver tissue for hematoxylin and eosin (H&E) staining to visualize the extent and nature of the liver damage (e.g., necrosis, inflammation, steatosis).
- Characterize the type of liver injury: In addition to ALT and AST, measure serum ALP and bilirubin to determine if the injury is hepatocellular, cholestatic, or mixed.
- Investigate potential mechanisms: Based on your in vitro findings or the histopathology, you can perform more specific analyses on the liver tissue, such as:
  - Immunohistochemistry: Stain for markers of apoptosis (e.g., cleaved caspase-3) or oxidative stress (e.g., 4-HNE).
  - Gene expression analysis: Use qPCR or RNA-seq to look for changes in genes related to stress responses, inflammation, and metabolism.
  - Metabolomics: Analyze liver tissue or plasma for changes in key metabolites that could indicate specific pathway disruptions.

#### **Data Presentation**

The following table summarizes the publicly available information on the liver-related adverse events observed in the **Feniralstat** (KVD-824) Phase 2 KOMPLETE clinical trial.



| Parameter                                       | Observation                                              |
|-------------------------------------------------|----------------------------------------------------------|
| Clinical Trial                                  | KOMPLETE (NCT05055258)                                   |
| Indication                                      | Prophylactic Treatment of Hereditary<br>Angioedema (HAE) |
| Patient Population                              | 33 participants                                          |
| Dose Groups                                     | 300 mg, 600 mg, 900 mg (all twice daily)                 |
| Adverse Event                                   | Elevation of liver enzymes                               |
| Severity                                        | Grade 3 or Grade 4                                       |
| Incidence                                       | 7 out of 33 participants                                 |
| Time to Onset                                   | 2 to 12 weeks                                            |
| Associated Symptoms                             | Asymptomatic                                             |
| Bilirubin Levels                                | No concomitant elevation                                 |
| Trial Outcome Terminated due to safety concerns |                                                          |

## Experimental Protocols Protocol 1: In Vitro Hepatotoxicity Assessment

- Cell Culture: Plate primary human hepatocytes or a suitable human hepatocyte cell line (e.g., HepG2, HepaRG) in 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with a concentration range of **Feniralstat** (and a vehicle control) for 24, 48, and 72 hours.
- Cytotoxicity Assays:
  - MTS/MTT Assay: Measure mitochondrial reductase activity as an indicator of cell viability.
  - LDH Release Assay: Measure the release of lactate dehydrogenase from damaged cells into the culture medium as an indicator of cytotoxicity.



- Biomarker Analysis: Collect the cell culture supernatant at each time point and measure the levels of ALT, AST, ALP, and bilirubin using commercially available assay kits.
- Data Analysis: Calculate the EC50 for cytotoxicity and compare the biomarker levels between treated and control groups.

#### **Protocol 2: Mitochondrial Toxicity Assessment**

- Cell Culture and Treatment: As described in Protocol 1.
- Mitochondrial Membrane Potential (MMP) Assay:
  - Incubate the treated cells with a fluorescent MMP dye (e.g., JC-1 or TMRM) according to the manufacturer's instructions.
  - Measure the fluorescence using a plate reader or flow cytometer. A decrease in the red/green fluorescence ratio (for JC-1) or a decrease in red fluorescence (for TMRM) indicates a loss of MMP.
- Cellular Respiration Assay (Seahorse XF):
  - Plate cells in a Seahorse XF plate and treat with Feniralstat.
  - Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A.
  - Measure the oxygen consumption rate (OCR) to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
- ATP Quantification Assay:
  - Lyse the treated cells and measure the intracellular ATP concentration using a luciferasebased ATP assay kit.
- Data Analysis: Compare the MMP, OCR parameters, and ATP levels between Feniralstattreated and vehicle-treated cells.



 To cite this document: BenchChem. [Technical Support Center: Investigating Potential Off-Target Effects of Feniralstat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854778#investigating-potential-off-target-effectsof-feniralstat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com